molecular formula C17H14ClN3O B6418401 2-(2-chlorophenyl)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide CAS No. 1192579-58-0

2-(2-chlorophenyl)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide

Cat. No. B6418401
CAS RN: 1192579-58-0
M. Wt: 311.8 g/mol
InChI Key: WDNCOQFGSWAGRO-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide (hereafter referred to as “compound A”) is a synthetic compound with a wide range of applications in scientific research. It is a heterocyclic compound that can be synthesized in the laboratory, and has been studied for its potential use in a variety of applications.

Scientific Research Applications

Compound A has been studied for its potential use in a variety of scientific research applications. It has been used as a substrate for the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. It has also been studied for its potential use in the detection of nerve agents, as well as its potential use in cancer research.

Advantages and Limitations for Lab Experiments

Compound A has several advantages for use in laboratory experiments. It is a synthetic compound that can be synthesized in the laboratory, and it is relatively stable and non-toxic. However, it is important to note that it can be toxic in high doses, and it can be difficult to obtain in large quantities.

Future Directions

There are several potential future directions of research for compound A. One potential direction is to further study its potential use in the detection of nerve agents. Additionally, further research could be conducted to explore its potential use in cancer research, as well as its potential use in the regulation of neurotransmission. Another potential direction is to explore the potential use of compound A in drug delivery systems. Finally, further research could be conducted to explore its potential use in other areas, such as agriculture and biotechnology.

Synthesis Methods

Compound A can be synthesized using a two-step process. The first step involves the reaction of 2-chlorobenzaldehyde with 3-amino-1H-pyrazole in the presence of sodium hydroxide to form the intermediate compound 2-(2-chlorophenyl)-3-amino-1H-pyrazole. The second step involves the reaction of the intermediate compound with acetic anhydride in the presence of sodium acetate to form compound A.

properties

IUPAC Name

2-(2-chlorophenyl)-N-[3-(1H-pyrazol-5-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O/c18-15-7-2-1-4-12(15)11-17(22)20-14-6-3-5-13(10-14)16-8-9-19-21-16/h1-10H,11H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDNCOQFGSWAGRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NC2=CC=CC(=C2)C3=CC=NN3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenyl)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide

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